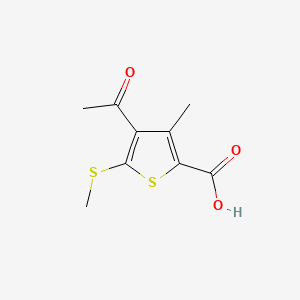

4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylic acid

Description

4-Acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylic acid (CAS 175201-84-0, molecular formula: C₁₀H₁₂O₃S₂) is a thiophene-based carboxylic acid derivative with a unique substitution pattern. Its structure features an acetyl group at position 4, a methyl group at position 3, and a methylthio group at position 5 of the thiophene ring. These substituents confer distinct electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

4-acetyl-3-methyl-5-methylsulfanylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S2/c1-4-6(5(2)10)9(13-3)14-7(4)8(11)12/h1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWQKVSPZZSZNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)C)SC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene . The reaction conditions typically include the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the positions ortho to the sulfur atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Pharmaceutical Applications

The compound has shown potential pharmacological activities due to its thiophene structure. Thiophene derivatives are known for their anti-inflammatory and analgesic properties. Research indicates that similar compounds can inhibit inflammatory pathways, making this compound a candidate for further drug development.

Organic Synthesis

4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylic acid serves as an important intermediate in organic synthesis. It can be utilized to create more complex thiophene-based compounds through various reactions, such as:

- Esterification : Reacting with alcohols to form esters.

- Amination : Introducing amine groups to enhance biological activity.

Material Science

The compound's electronic properties make it suitable for applications in organic electronics, such as:

- Organic Light Emitting Diodes (OLEDs) : Its ability to facilitate charge transport can be harnessed in OLED technology.

- Organic Photovoltaics (OPVs) : The compound can be used as a building block for materials that absorb sunlight and convert it into electricity.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of thiophene derivatives, including this compound. The results demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing novel derivatives of this compound through various substitution reactions. The resulting compounds exhibited enhanced biological activity, indicating the versatility of the original compound as a precursor in drug development.

Mechanism of Action

The mechanism of action of 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylic acid is not well-documented. its derivatives are known to interact with various molecular targets, including enzymes and receptors, leading to biological effects such as antimicrobial activity. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are best understood in comparison to analogous thiophene derivatives. Below is a detailed analysis supported by a comparative data table (Table 1).

Table 1: Structural and Functional Comparison of Thiophene-2-Carboxylic Acid Derivatives

*Lipophilicity trends: Thiophene derivatives generally exhibit higher lipophilicity than furan analogs, as shown in Hollósy et al. (clogP: thiophenes ~2.5–4.1 vs. furans ~1.8–3.2) .

Structural and Electronic Differences

- Acetyl vs. In contrast, the cyano group in 116493-07-3 is strongly electron-withdrawing, while methoxyphenyl (in 116493-07-3) introduces bulkiness and moderate electron-donating effects .

- Methylthio vs. Chlorophenyl : The methylthio group (logP ~1.0–1.5) increases lipophilicity less than a chlorophenyl group (logP ~2.5–3.0), which may explain the superior anticancer activity of chlorophenyl-substituted derivatives (e.g., compound 19b in , MIC: 1.2 μmol L⁻¹) .

Lipophilicity and Solubility

- The methylthio group increases lipophilicity compared to methoxy or hydroxyl groups but remains less hydrophobic than chloro or bromo substituents. This balance may optimize cell permeability while retaining solubility, as seen in thiophene amides with clogP ~3.0–3.5 .

Biological Activity

4-Acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylic acid (CAS No. 74597-87-8) is a sulfur-containing organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H10O3S2

- Molecular Weight : 230.304 g/mol

- CAS Number : 74597-87-8

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, research has demonstrated that derivatives of thiophene compounds can induce apoptosis in various cancer cell lines. A study highlighted the compound's effectiveness against HeLa and A549 cancer cell lines, with IC50 values indicating substantial growth inhibition.

Antiviral Properties

The compound also shows promise as an antiviral agent. Its structural analogs have been tested against various viral targets, including Hepatitis C virus (HCV). In vitro studies reported an IC50 value of approximately 32 μM for certain thiophene derivatives against HCV NS5B polymerase, suggesting that modifications in the thiophene structure can enhance antiviral activity.

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and viral replication.

- Induction of Apoptosis : Evidence suggests that thiophene derivatives can trigger programmed cell death pathways in cancer cells.

Case Studies

- Antitumor Activity : In a study focusing on the synthesis and evaluation of thiophene derivatives, researchers found that compounds similar to this compound displayed potent activity against multiple cancer cell lines, reinforcing the potential utility of this compound in cancer therapy .

- Antiviral Efficacy : Another investigation into N-Heterocycles revealed that derivatives with similar functional groups significantly inhibited viral polymerases, suggesting a broader applicability for compounds like this compound in antiviral drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.